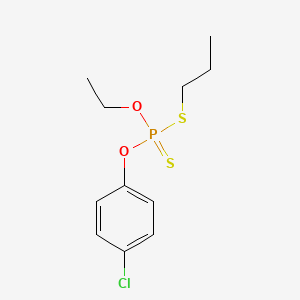
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as an insecticide. This compound is known for its effectiveness in controlling a broad spectrum of pests, making it a valuable tool in crop protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-chlorophenol . The reaction conditions usually require a controlled environment to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: The compound is studied for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new insecticides and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, which eventually results in paralysis and death of the pests . The compound targets the nervous system of insects, making it highly effective as an insecticide.
Comparison with Similar Compounds
Similar Compounds
Profenofos: An organophosphate insecticide with a similar mechanism of action but different chemical structure.
Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester: Another organophosphorus compound with similar applications and properties.
Uniqueness
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is unique due to its specific chemical structure, which provides distinct reactivity and effectiveness in pest control. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable compound in agricultural applications.
Properties
CAS No. |
34643-50-0 |
|---|---|
Molecular Formula |
C11H16ClO2PS2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(4-chlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClO2PS2/c1-3-9-17-15(16,13-4-2)14-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
JFGIYLCXVLSKER-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=S)(OCC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















